红曲霉素 B

描述

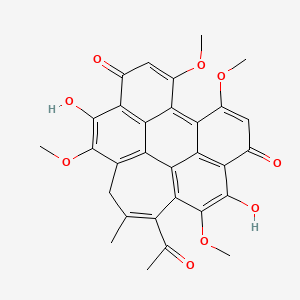

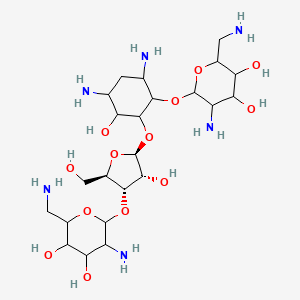

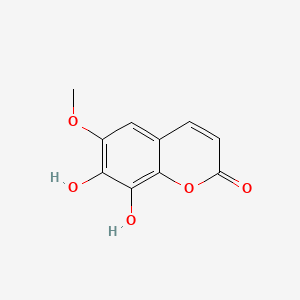

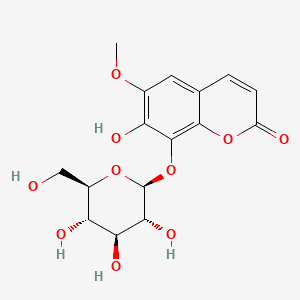

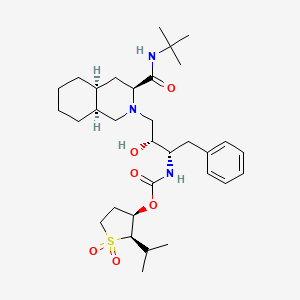

Hypocrellin B is a natural pigment belonging to the family of perylenequinones. It is primarily isolated from the stromata of the fungi Hypocrella bambusae and Shiraia bambusicola . This compound has garnered significant attention due to its potent photodynamic properties, making it a valuable agent in photodynamic therapy for treating various diseases, including cancer and viral infections .

科学研究应用

作用机制

红曲霉素B主要通过其光动力学特性发挥作用。 在暴露于光线下时,红曲霉素B会产生活性氧(ROS),导致靶细胞的细胞损伤和凋亡 . 分子靶标包括细胞膜、蛋白质和核酸,导致细胞功能紊乱,最终导致细胞死亡 .

生化分析

Biochemical Properties

Hypocrellin B is a photostable, efficient generator of singlet oxygen . It is a potent inhibitor of protein kinase C . The molecule interacts with various enzymes and proteins, influencing biochemical reactions. The nature of these interactions is largely dependent on the specific biochemical context, but generally involves binding to the active sites of enzymes or interacting with structural proteins .

Cellular Effects

Hypocrellin B has significant anti-tumor and anti-viral properties, as well as a strong photodynamic effect on malignant tumors, and human immunodeficiency virus type I (HIV-I) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The molecule’s effects on cells are largely due to its ability to generate singlet oxygen, which can cause damage to cellular structures and disrupt normal cellular processes .

Molecular Mechanism

The molecular mechanism of Hypocrellin B involves its ability to generate singlet oxygen when exposed to light . This singlet oxygen can then react with various biomolecules, leading to their oxidation and subsequent changes in their function . Hypocrellin B can also inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hypocrellin B can change over time. For example, the molecule’s emission intensity significantly decreases after about 30 minutes of exposure to white light . Additionally, the molecule’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Hypocrellin B can vary with different dosages in animal models . For instance, tumor response was observed at low light dose (12 J/cm2; 12 mW/cm2) at short drug-light intervals, suggesting that the tumor vasculature is a more sensitive target compared to the cellular compartment of the tumor .

Metabolic Pathways

Hypocrellin B is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, the molecule has been found to strongly activate the phenylalanine/flavonoid pathways .

Transport and Distribution

Hypocrellin B is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation . For instance, the water solubility of Hypocrellin B was improved enormously, rendering its intravenous injection feasible without auxiliary solvent .

Subcellular Localization

The subcellular localization of Hypocrellin B was assessed by a confocal laser scanning microscope . It is found in various compartments or organelles within the cell, and its activity or function can be affected by its localization .

准备方法

合成路线和反应条件

红曲霉素B可以通过多种方法合成,包括化学合成和生物技术方法。一种常用的方法是在受控条件下发酵竹柄菌。 通过控制温度、pH值和营养物质的可用性等因素来优化发酵过程,以提高红曲霉素B的产量 .

工业生产方法

在工业环境中,红曲霉素B是通过使用竹柄菌属真菌进行深层发酵生产的。这种方法因其可扩展性和成本效益而被优先考虑。 发酵过程包括在大型生物反应器中培养真菌菌丝体,然后提取和纯化化合物 .

化学反应分析

反应类型

红曲霉素B会经历各种化学反应,包括:

常用试剂和条件

氧化: 过氧化氢(H₂O₂)通常用作氧化剂.

主要形成的产物

氧化: 形成活性氧(ROS)和其他氧化衍生物.

取代: 形成具有潜在治疗应用的取代衍生物.

相似化合物的比较

红曲霉素B属于苝醌家族,该家族包括其他化合物,如红曲霉素A、红曲霉素D和竹柄菌素A . 与这些化合物相比,红曲霉素B表现出独特的光动力学特性,使其在产生活性氧(ROS)和诱导细胞凋亡方面特别有效 . 这些化合物之间的结构差异导致了它们不同的光动力学活性及其治疗潜力 .

类似化合物

- 红曲霉素A

- 红曲霉素D

- 竹柄菌素A

- 红曲霉素A

- 红曲霉素C

- 红曲霉素E

红曲霉素B因其强大的光动力学活性以及在科学研究和医学领域中广泛的应用而脱颖而出。

属性

CAS 编号 |

123940-54-5 |

|---|---|

分子式 |

C30H24O9 |

分子量 |

528.5 g/mol |

IUPAC 名称 |

19-acetyl-12,13-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3,6,8,10,12,14,17,19,22-decaene-5,21-dione |

InChI |

InChI=1S/C30H24O9/c1-10-7-13-20-19-12(26(33)28(35)29(13)38-5)8-15(36-3)22-16(37-4)9-14(32)21(24(19)22)25-23(20)17(10)18(11(2)31)30(39-6)27(25)34/h8-9,33,35H,7H2,1-6H3 |

InChI 键 |

UDXPRXYOPQPNFT-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C3C4=C(C1)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C |

规范 SMILES |

CC1=C2C3=C(C4=C5C6=C3C(=C(C(=C(C6=CC(=C5C(=CC4=O)OC)OC)O)O)OC)C1)C(=O)C(=C2C(=O)C)OC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Hypocrellin B; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Hypocrellin b primarily targets mitochondria [, , ], the energy powerhouses of cells. It also demonstrates activity in other subcellular organelles including lysosomes, the endoplasmic reticulum, and the Golgi apparatus []. Upon light activation, hypocrellin b generates reactive oxygen species (ROS) such as singlet oxygen and superoxide anion radicals [, , , , ]. These ROS induce oxidative stress, leading to mitochondrial damage, characterized by mitochondrial swelling, loss of cristae (the folds within mitochondria), and mitochondrial membrane potential collapse [, ]. This damage disrupts cellular energy production and ultimately leads to cell death via apoptosis [, , , , ].

A: Yes, studies have shown that photodynamic therapy with hypocrellin b can also inhibit cancer cell adhesion and migration []. These effects are crucial in limiting cancer progression and metastasis.

ANone: This information is not explicitly provided in the provided research papers. For detailed structural information, please refer to chemical databases and literature dedicated to the structural elucidation of hypocrellin b.

A: Yes, several studies utilize spectroscopic techniques to characterize hypocrellin b and its interactions. UV-Vis spectroscopy is frequently employed to study the absorption properties of hypocrellin b and its derivatives [, , , , , ]. Researchers use fluorescence spectroscopy to investigate the interaction of hypocrellin b with biomolecules like collagen [, ] and DNA [, ]. Additionally, electron paramagnetic resonance (EPR) spectroscopy helps elucidate the generation of reactive oxygen species by hypocrellin b upon light activation [, , , ].

A: Hypocrellin b's stability is influenced by factors like solvent polarity, oxygen presence, and light exposure [, ]. Its stability is enhanced when incorporated into delivery systems like liposomes [, , ].

A: Formulating hypocrellin b into nanoparticles, such as those using apoferritin [] or incorporating it into liposomes [, , ], improves its delivery and enhances its photodynamic efficacy.

A: While primarily studied for its photodynamic properties, one study explored the potential of hypocrellin b grafted onto activated carbon as a photocatalyst for the oxidation of 2,3,5-trimethylphenol to 2,3,5-trimethylhydrobenzoquinone under visible light []. This research suggests the possibility of broader applications of hypocrellin b in photocatalysis, though further investigation is needed.

ANone: The provided research articles primarily focus on experimental investigations of hypocrellin b. There is a lack of information regarding the use of computational chemistry and modeling approaches to study hypocrellin b in the provided abstracts.

A: Introducing different substituents on the hypocrellin b core structure significantly alters its photophysical and photochemical properties. For instance, amino-substituted hypocrellin b derivatives exhibit enhanced red absorptivities and strong singlet oxygen generation capabilities, making them promising candidates for photodynamic therapy []. Similarly, brominated hypocrellin b derivatives demonstrate higher yields of active intermediates like hydroxyl radicals, further highlighting the impact of structural modifications on photodynamic activity [].

A: Yes, the peri-hydroxylated perylenequinone structure of hypocrellin b is essential for its photodynamic activity []. Modifications to this core structure can significantly impact its ability to generate reactive oxygen species upon light activation.

A: Encapsulating hypocrellin b into delivery systems like liposomes [, , ] or complexing it with cyclodextrins [] significantly improves its water solubility and stability, leading to enhanced bioavailability.

ANone: The provided abstracts primarily focus on the scientific aspects of hypocrellin b and lack information regarding SHE regulations. Consult relevant regulatory guidelines and safety data sheets for information on safe handling and disposal practices.

A: Studies using radiolabeled hypocrellin b show that it is rapidly cleared from the blood, with a half-life of 2.319 ± 0.462 hours and a very low serum concentration at 24 hours after injection []. This rapid clearance suggests a potential for minimal systemic toxicity.

A: Encapsulating hypocrellin b in liposomes alters its biodistribution, enhancing its accumulation in tumor tissues compared to free hypocrellin b [, ].

A: Researchers employ various cancer cell lines, including human ovarian cancer HO-8910 cells [, ], human hepatocellular carcinoma HepG2 cells [], human nasopharyngeal carcinoma CNE2 cells [], and human gastric adenocarcinoma BGC-823 cells [, ], to investigate hypocrellin b's photodynamic efficacy in vitro. In vivo studies utilize mouse models bearing tumors [, ] to evaluate the therapeutic potential of hypocrellin b-mediated photodynamic therapy.

A: Yes, hypocrellin b-mediated sonodynamic therapy shows promise in reversing multidrug resistance in doxorubicin-resistant SGC7901/ADR cells []. This effect is linked to the downregulation of P-glycoprotein (P-gp) expression, a protein responsible for pumping drugs out of cancer cells, thereby restoring their sensitivity to chemotherapy [].

ANone: The provided research articles primarily focus on the therapeutic potential of hypocrellin b and lack comprehensive information on its toxicity and long-term effects. Further research is necessary to fully elucidate its safety profile.

A: Formulating hypocrellin b into nanoparticles [] or encapsulating it within liposomes [, , ] enhances its delivery to specific targets, improving its therapeutic efficacy. These delivery systems can be further modified for active targeting by conjugating them with specific ligands that bind to receptors overexpressed on target cells.

ANone: The provided research articles primarily focus on the therapeutic mechanisms and efficacy of hypocrellin b and lack information regarding specific biomarkers and diagnostic applications.

A: Spectrophotometry is a key method for quantifying hypocrellin b, relying on its characteristic absorption properties [, ]. Researchers also utilize high-performance liquid chromatography (HPLC) to analyze and quantify hypocrellin b in complex mixtures [, ].

ANone: The provided research articles primarily focus on the biomedical applications of hypocrellin b and lack information regarding its environmental impact and degradation pathways.

A: Hypocrellin b exhibits poor water solubility, limiting its bioavailability [, ]. This limitation necessitates the use of formulation strategies like liposomes or cyclodextrin complexation to enhance its solubility and improve delivery [, ].

ANone: The provided abstracts do not offer detailed information on the validation of analytical methods used for hypocrellin b quantification.

ANone: The provided research articles primarily focus on the scientific aspects of hypocrellin b and lack information regarding specific quality control and assurance measures.

ANone: The provided research articles primarily focus on the photodynamic effects of hypocrellin b and do not provide information regarding its potential immunogenicity or ability to elicit immunological responses.

A: One study highlights that hypocrellin b-mediated sonodynamic therapy can downregulate P-glycoprotein (P-gp) expression []. P-gp is a crucial drug efflux transporter responsible for multidrug resistance in cancer cells. This downregulation by hypocrellin b suggests its potential to modulate drug transporter activity and overcome resistance mechanisms.

ANone: The provided research articles do not delve into the potential interactions of hypocrellin b with drug-metabolizing enzymes. Further investigation is needed to assess its potential to induce or inhibit these enzymes.

ANone: The provided research articles focus on the photodynamic effects and therapeutic potential of hypocrellin b. Further research is needed to fully understand its biocompatibility and biodegradability.

A: While the provided research articles primarily focus on hypocrellin b, they occasionally mention other photosensitizers like hematoporphyrin derivatives []. Comparing the performance, cost, and impact of hypocrellin b with alternative photosensitizers requires further research and analysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide](/img/structure/B1674058.png)

![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[[4-oxo-5-(2-piperidin-4-ylethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carbonyl]amino]propanoic acid](/img/structure/B1674060.png)

![methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B1674065.png)

![(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid](/img/structure/B1674067.png)

![2-amino-2-methyl-N-[(3R)-1-[[4-[2-[(methylcarbamoylamino)methyl]phenyl]phenyl]methyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]propanamide;hydrochloride](/img/structure/B1674068.png)